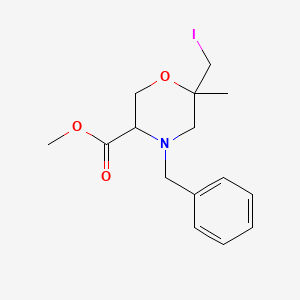

Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate

Description

Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is a morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:

- A benzyl group at the 4-position, contributing aromaticity and lipophilicity.

- A methyl ester at the 3-position, enhancing solubility in organic solvents.

Crystallographic characterization of such compounds often employs programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise structural determination .

Properties

Molecular Formula |

C15H20INO3 |

|---|---|

Molecular Weight |

389.23 g/mol |

IUPAC Name |

methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C15H20INO3/c1-15(10-16)11-17(8-12-6-4-3-5-7-12)13(9-20-15)14(18)19-2/h3-7,13H,8-11H2,1-2H3 |

InChI Key |

XVOZHFDPRUOZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Iodomethylation: The iodomethyl group is introduced through the reaction of the morpholine derivative with iodomethane in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the morpholine derivative with methyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group (-CH₂I) serves as a critical electrophilic site, enabling S<sub>N</sub>2 displacement reactions with nucleophiles such as:

-

Amines : Substitution yields secondary amines or quaternary ammonium salts.

-

Thiols : Forms thioether derivatives.

-

Hydroxide ions : Generates hydroxymethyl intermediates.

This reactivity is consistent with structurally similar iodinated morpholine derivatives .

Table 1: Observed Nucleophilic Substitution Outcomes

| Nucleophile | Product Class | Example Application |

|---|---|---|

| NH₃ (excess) | Amine derivatives | Pharmaceutical intermediates |

| HS⁻ (e.g., NaSH) | Thioethers | Sulfur-containing drug candidates |

| H₂O/OH⁻ | Alcohols | Hydrolysis precursors |

Elimination Reactions

Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> or DBU), the compound undergoes β-elimination , producing:

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings , such as:

-

Suzuki-Miyaura : Forms biaryl systems with boronic acids.

-

Heck : Generates alkenylated derivatives.

These reactions align with methodologies observed in iodinated aromatic systems .

Hydrolysis of the Ester Group

The methyl ester at position 3 undergoes base- or acid-catalyzed hydrolysis , yielding:

-

Carboxylic acid derivatives (pH-dependent).

-

Salt forms under physiological conditions, relevant to prodrug design .

Biological Alkylation

In pharmacological contexts, the iodomethyl group acts as an alkylating agent , covalently modifying:

-

DNA nucleobases (e.g., guanine N7), disrupting replication.

-

Cysteine residues in proteins, inhibiting enzyme activity.

This mechanism correlates with antiproliferative effects observed in cancer cell lines .

Table 2: Reaction Profile vs. Similar Compounds

| Compound | Key Functional Group | Dominant Reactivity |

|---|---|---|

| Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate | -CH₂I | S<sub>N</sub>2 substitution, elimination |

| Methyl 4-benzyl-3-methylmorpholine-3-carboxylate | -CH₃ | Ester hydrolysis, ring oxidation |

| Methyl 6-(chloromethyl)morpholine-3-carboxylate | -CH₂Cl | Slower S<sub>N</sub>2 due to weaker leaving group |

Scientific Research Applications

Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is a synthetic organic compound with a morpholine ring structure that includes a benzyl group, an iodomethyl group, and a methyl group. It has a molecular weight of approximately 389.23 g/mol. The compound's unique structural features and reactivity profiles make it potentially useful in medicinal chemistry and organic synthesis.

Chemical Reactivity

The iodomethyl group in this compound is an electrophile, enabling it to undergo nucleophilic substitution reactions. This compound can participate in various reactions, making it a versatile building block for synthesizing complex organic molecules. Research suggests it can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules like DNA and proteins, potentially leading to antimicrobial activity or inhibiting cancer cell proliferation.

Potential Applications

this compound has been investigated for its potential biological activities, particularly its potential antimicrobial and anticancer properties. Studies suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, indicating that this compound may also possess similar capabilities. Its mechanism of action may involve interaction with DNA or proteins, leading to inhibition of key biological pathways.

Structural Analogues

Several compounds share structural similarities with this compound:

- Methyl 4-benzyl-3-methylmorpholine-3-carboxylate Lacks the iodomethyl group, giving it a simpler structure.

- Methyl 4-(chloromethyl)-6-methylmorpholine-3-carboxylate Features a chloromethyl group instead of an iodomethyl group, leading to different reactivity.

- Methyl 4-benzylpiperidine-1-carboxylate Contains a piperidine ring, resulting in a different cyclic structure.

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Implications:

- Reactivity : The iodomethyl group in the target compound may facilitate nucleophilic substitution reactions, whereas the dioxane analog’s hydroxy group could undergo oxidation or esterification .

- Solubility : The iodine atom increases molecular weight and lipophilicity, reducing aqueous solubility relative to the dioxane analog.

Research Findings and Data Analysis

Hypothetical Physicochemical Properties

| Property | Target Compound | Dioxane Analog |

|---|---|---|

| Molecular Weight | ~375 g/mol | ~280 g/mol |

| Melting Point | Estimated lower | Higher (due to H-bonding) |

| Solubility in Water | Low | Moderate |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthetic yield and purity of Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate, particularly concerning the iodomethyl group's reactivity?

- Answer : The iodomethyl group’s high reactivity necessitates controlled conditions to avoid undesired substitutions. Use alkylation or nucleophilic substitution protocols under inert atmospheres (e.g., N₂/Ar), with monitoring via TLC or HPLC. For purification, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Precedent methodologies for iodomethyl-containing heterocycles suggest low-temperature reactions (0–5°C) to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this morpholine derivative?

- Answer : Combine NMR (¹H/¹³C, DEPT, HSQC) to assign stereochemistry and confirm substituents. X-ray crystallography remains the gold standard for unambiguous structural determination. Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data to resolve disorder in the iodomethyl group . Mercury CSD facilitates visualization of molecular packing and hydrogen-bonding networks .

Q. How can researchers analyze the conformational flexibility of the morpholine ring in this compound?

- Answer : Employ Cremer-Pople puckering parameters to quantify ring distortions from planarity. Computational methods (DFT optimization at B3LYP/6-31G* level) paired with crystallographic data reveal preferred conformations. For dynamic analysis, variable-temperature NMR can probe ring-flipping barriers .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data, such as disordered iodomethyl groups or conflicting hydrogen-bonding motifs?

- Answer : Apply iterative refinement in SHELXL with restraints/constraints for disordered regions. Cross-validate using Mercury’s "Packing Similarity" tool to compare structural motifs with analogous compounds. For hydrogen-bonding ambiguities, graph set analysis (Etter’s rules) clarifies donor-acceptor patterns .

Q. How can hydrogen-bonding networks and supramolecular assembly be systematically investigated in crystalline forms of this compound?

- Answer : Use Mercury CSD to map intermolecular interactions (e.g., C–I⋯O halogen bonds or N–H⋯O hydrogen bonds). Quantify interaction energies via Hirshfeld surface analysis. Compare results with Etter’s graph sets to identify robust packing motifs, particularly for morpholine-based systems .

Q. What advanced synthetic routes enable selective functionalization of the iodomethyl group for derivatization studies?

- Answer : The iodomethyl group undergoes Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl/heteroaryl substitutions. For bioconjugation, azide-alkyne cycloaddition (click chemistry) is feasible. Monitor reactivity using kinetic profiling to avoid overfunctionalization .

Q. How can computational methods predict the compound’s potential pharmacological activity or reactivity in biological systems?

- Answer : Perform molecular docking (AutoDock Vina) against targets like enzymes or receptors. Use DFT (e.g., Gaussian 16) to calculate electrostatic potential surfaces for nucleophilic/electrophilic sites. In vitro assays (e.g., fluorescence-based probes) can validate reactivity, as demonstrated with iodomethyl-derived boronate esters .

Methodological Notes

- Data Validation : Cross-reference crystallographic parameters (R-factor, Flack x) with CSD entries to ensure reliability .

- Stereochemical Complexity : Employ Bijvoet difference Fourier maps in SHELXL to resolve absolute configuration ambiguities .

- Reactivity Screening : Use high-throughput microplate readers for rapid assessment of iodomethyl group stability under varying pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.